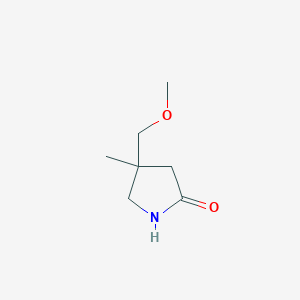

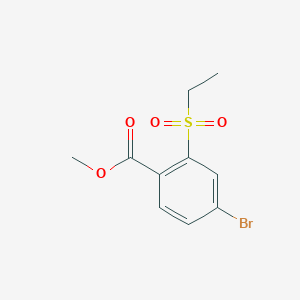

2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate

Overview

Description

Scientific Research Applications

Chiral Stationary Phases in Chromatography

2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbamate derivatives, such as cyclohexylcarbamates of cellulose and amylose, have been explored as potential chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and thin-layer chromatography. These compounds exhibit high resolving abilities for enantiomers, comparable to popular CSPs like tris(3,5-dimethylphenylcarbamate)s of cellulose and amylose. Their ability to discriminate chiral compounds in HPLC and their solubility in chloroform make them interesting candidates for chiral separation processes in scientific research and pharmaceutical applications (Kubota, Yamamoto, & Okamoto, 2000).

Microemulsion Systems

Research into microemulsion systems with ionic liquid polar domains has shown that compounds similar to 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate can be utilized in the creation of nano-sized polar domains within microemulsions. These studies are crucial for understanding the phase behavior, conductivity, and potential applications of ionic liquid-based microemulsions in areas such as drug delivery, material science, and nanotechnology (Gao et al., 2004).

Lewis Acid Catalysis

In the realm of organic synthesis, scandium trifluoromethanesulfonate has been identified as an extremely active Lewis acid catalyst, beneficial for the acylation of alcohols with acid anhydrides and the esterification of alcohols by carboxylic acids. This catalytic activity underscores the potential utility of related trifluoroethyl compounds in facilitating various chemical transformations, enhancing efficiency in the synthesis of complex organic molecules (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Synthesis and Chemical Stability of Carbamate Derivatives

The study of structure-property relationships in cyclohexylcarbamic acid aryl esters, a class of fatty acid amide hydrolase (FAAH) inhibitors, has revealed insights into the chemical and biological stability of these compounds. This research is critical for designing more stable and effective pharmaceutical agents, highlighting the importance of the electrophilicity of the carbamate group in determining the compound's stability and activity (Vacondio et al., 2009).

Photoredox Systems for Catalytic Fluoromethylation

Innovative research on photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds demonstrates the versatility of fluorinated compounds, including trifluoroethyl derivatives, in synthesizing fluorinated molecules. Such molecules are invaluable in pharmaceuticals and agrochemicals due to their unique biological properties. This area of research offers promising strategies for incorporating fluorine atoms into organic compounds, expanding the toolkit for medicinal chemistry and synthetic organic chemistry (Koike & Akita, 2016).

Safety And Hazards

The safety data sheet for 2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbamate indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

properties

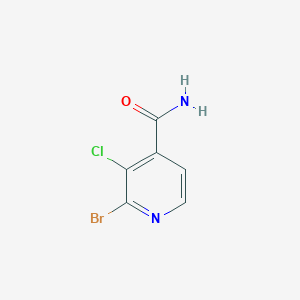

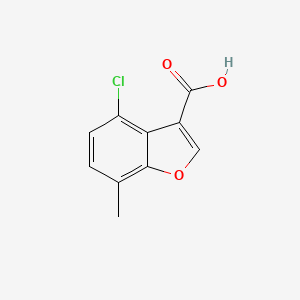

IUPAC Name |

2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F3NO2/c1-14(8-5-3-2-4-6-8)9(15)16-7-10(11,12)13/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOWEDREXXZHBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.